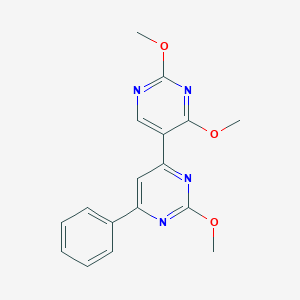

2,2',4'-trimethoxy-6-phenyl-4,5'-bipyrimidine

Overview

Description

The compound “2,2’,4’-trimethoxy-6-phenyl-4,5’-bipyrimidine” is a trimethoxy derivative with three nonequivalent methoxy groups . It is related to the family of pyrimidines, which are important in the field of organic chemistry .

Synthesis Analysis

The synthesis of this compound involves rearrangement under Hubert-Johnson conditions and thermal rearrangement with and without a catalyst . This process allows the production of 2′,4-dimethoxy-1-methyl-2-oxo and 2′-methoxy-1,3-dimethy1-2,4-dioxodipyrimidinyls and both tri-N-methyl isomers .Molecular Structure Analysis

The molecular structure of “2,2’,4’-trimethoxy-6-phenyl-4,5’-bipyrimidine” is complex due to the presence of three nonequivalent methoxy groups . The compound is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis

The compound undergoes rearrangement under Hubert-Johnson conditions and thermal rearrangement with and without a catalyst . This leads to the formation of 2′,4-dimethoxy-1-methyl-2-oxo and 2′-methoxy-1,3-dimethy1-2,4-dioxodipyrimidinyls and both tri-N-methyl isomers .Scientific Research Applications

Chemical Synthesis and Reactions

- 2,2',4',6-Tetramethoxy-4,5'-bipyrimidine, a closely related compound, undergoes various transformations to yield several derivatives with specific structural features. These derivatives are analyzed using nuclear magnetic resonance (NMR), ultraviolet, and mass spectra, highlighting the compound's utility in synthetic chemistry (Brown & Strekowski, 1981).

Ligands for Supramolecular Chemistry

- 2,6-Bis(trimethyltin)pyridine has been synthesized and used in Stille-type coupling procedures to prepare various bipyridines and bipyrimidines, indicating the relevance of such compounds in the synthesis of pyridine-based ligands for supramolecular chemistry (Schubert & Eschbaumer, 1999).

Biofilm Inhibition Studies

- Novel 4(3H)-quinazolinonyl aminopyrimidine derivatives have been synthesized and shown to inhibit biofilm formation in certain bacterial strains. This suggests the potential of bipyrimidine structures in developing biofilm inhibition agents (Rasapalli et al., 2020).

Antioxidant Activity

- 4-Hydroxyphenyl substituted thiopyrimidine derivatives, synthesized starting with similar structural frameworks, demonstrate strong antioxidant activities. This underlines the potential of such compounds in antioxidant applications (Akbas et al., 2018).

Functionalized Oligopyridine Ligands

- The synthesis of pyridine-, bipyridine-, phenanthroline-, bipyrimidine-, and terpyridine-based ligands bearing fluorophores indicates the application of such compounds in creating luminescent materials for various technological applications (Ulrich & Ziessel, 2004).

Apoptosis Induction in Cancer Cells

- Mononuclear Re(IV) compounds with 2,2'-bipyrimidine demonstrated potent anticancer properties, including the induction of apoptosis in selected cancer cells. This suggests the potential of bipyrimidine derivatives in cancer therapy (Martínez-Lillo et al., 2011).

Cerebral Protective Agents

- Novel 4-arylpyrimidine derivatives show promising effects as anti-anoxic agents and in preventing lipid peroxidation in brain mitochondria, indicating potential in cerebral protection (Kuno et al., 1993).

Cascade Reaction Synthesis

- A novel multi-component cascade reaction involving 3-formyl-chromones to produce bipyrimidine derivatives underscores the compound's versatility in complex chemical synthesis (Chen et al., 2021).

Safety and Hazards

Future Directions

The future directions for research on “2,2’,4’-trimethoxy-6-phenyl-4,5’-bipyrimidine” could involve further exploration of its synthesis, properties, and potential applications. Given its complex structure and the interesting rearrangement reactions it undergoes, it could be a subject of interest in the field of organic chemistry .

Properties

IUPAC Name |

2,4-dimethoxy-5-(2-methoxy-6-phenylpyrimidin-4-yl)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c1-22-15-12(10-18-16(21-15)23-2)14-9-13(19-17(20-14)24-3)11-7-5-4-6-8-11/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEWBOCGNFHHTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C2=NC(=NC(=C2)C3=CC=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]amino}methyl)phenol](/img/structure/B5581649.png)

![N,N-dimethyl-2-({[(2-methyltetrahydrofuran-2-yl)carbonyl]amino}methyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5581663.png)

![3-allyl-5-methyl-4-oxo-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5581672.png)

![7-[(2-fluorobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5581689.png)

![N-({(2S,4S)-1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-fluoropyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide](/img/structure/B5581697.png)

![3-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5581706.png)

![N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5581710.png)

![(3S)-1-[(cis-4-aminocyclohexyl)methyl]-N,N-dimethyl-3-azepanamine dihydrochloride](/img/structure/B5581711.png)

![1-methyl-2-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]-1H-benzimidazole](/img/structure/B5581716.png)

![2-benzyl-N-[cyclopropyl(1-methyl-1H-imidazol-2-yl)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B5581720.png)

![(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5581735.png)

![2-methyl-8-(6-quinoxalinylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5581742.png)